4,4-Difluoro-1-phenylbutane-1,3-dione

Descripción general

Descripción

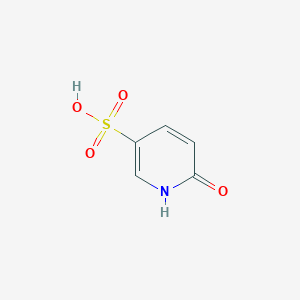

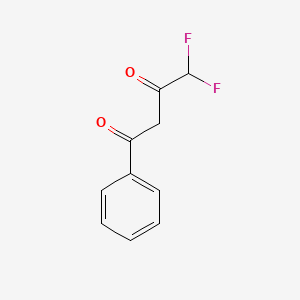

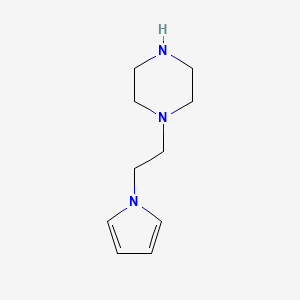

4,4-Difluoro-1-phenylbutane-1,3-dione is a fluorinated β-diketone ligand . It has a molecular formula of C10H8F2O2 and an average mass of 198.166 Da .

Synthesis Analysis

This compound can be synthesized by reacting acetophenone with methyl-difluoroacetate . It has also been used as a ligand to form metal complexes, such as with terbium(III) ion complexes .Molecular Structure Analysis

The molecular structure of 4,4-Difluoro-1-phenylbutane-1,3-dione consists of a phenyl group attached to a butane-1,3-dione group, with two fluorine atoms attached to the fourth carbon .Chemical Reactions Analysis

This compound has been used in the synthesis of metal complexes. For example, it has been used as a ligand to form terbium(III) ion complexes . It has also been used in the synthesis of copper(II) and nickel(II) complexes .Physical And Chemical Properties Analysis

4,4-Difluoro-1-phenylbutane-1,3-dione has a density of 1.2±0.1 g/cm3, a boiling point of 272.9±30.0 °C at 760 mmHg, and a flash point of 104.3±18.7 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .Aplicaciones Científicas De Investigación

Luminescent Materials

4,4-Difluoro-1-phenylbutane-1,3-dione: has been used in the synthesis of terbium (III) complexes that exhibit green luminescence . These complexes are promising for use as green components in light-emitting materials and display devices due to their high color purity and long lifetime. The ligand acts as an antenna, transferring absorbed energy to the emitting levels of the Tb (III) ion efficiently.

Organic Synthesis

This compound serves as a precursor in organic synthesis, particularly in the preparation of fluorinated β-diketone ligands . These ligands can be further reacted to create a variety of complex molecules with potential applications in pharmaceuticals and agrochemicals.

Metal Complex Formation

4,4-Difluoro-1-phenylbutane-1,3-dione: is utilized as a ligand to form metal complexes, such as with europium, to produce compounds like Eu (DPBD)3·H2O and Eu (DPBD)3·biq (biq= 2,2-biquinoline) . These complexes can have applications in catalysis and materials science.

Fluoroimmunoassays

The compound’s derivatives are used in fluoroimmunoassays, where they act as fluorescent markers . This application is crucial in biomedical research and diagnostics, providing a method for detecting specific proteins or antibodies.

Optical Amplification

Fluorinated β-diketones are used in optical amplification systems . Their ability to transfer energy efficiently makes them suitable for enhancing the signal in fiber optic communications and laser technologies.

Luminescent Probes

In biological systems, these compounds can function as luminescent probes . They help in visualizing and tracking biological processes, which is essential for research in cell biology and biochemistry.

Organic Light Emitting Diodes (OLEDs)

The synthesized complexes containing 4,4-Difluoro-1-phenylbutane-1,3-dione can be used as emitting materials in OLEDs . They contribute to the development of energy-efficient and high-quality display technologies.

Lanthanide Chelate Extraction

It is also involved in the mixed-ligand chelate extraction of trivalent lanthanides . This process is significant in the separation and purification of rare earth elements, which are vital in various high-tech applications.

Mecanismo De Acción

Target of Action

Similar compounds have been known to target proteins involved in bacterial cell division .

Mode of Action

It is known that β-diketones, a class of compounds to which 4,4-difluoro-1-phenylbutane-1,3-dione belongs, can form chelates with metal ions . This property could potentially interfere with the function of metal-dependent enzymes or proteins, altering their activity and disrupting normal cellular processes.

Biochemical Pathways

It has been suggested that similar compounds can interfere with the function of enzymes involved in critical biochemical pathways .

Result of Action

Similar compounds have been shown to exhibit antibacterial activity, suggesting that they may disrupt essential cellular processes in bacteria .

Safety and Hazards

Direcciones Futuras

The compound has been used in the synthesis of terbium(III) ion complexes, which exhibited ligand sensitized green emission at 546 nm associated with 5D4 → 7F5 transitions of terbium ion in the emission spectra . These terbium(III) complexes can be used as one of the green components in light-emitting material and in display devices .

Propiedades

IUPAC Name |

4,4-difluoro-1-phenylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c11-10(12)9(14)6-8(13)7-4-2-1-3-5-7/h1-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIPWONXTZMDOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378940 | |

| Record name | 4,4-difluoro-1-phenylbutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Difluoro-1-phenylbutane-1,3-dione | |

CAS RN |

62679-61-2 | |

| Record name | 4,4-difluoro-1-phenylbutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-difluoro-1-phenylbutane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4,4-Difluoro-1-phenylbutane-1,3-dione in organic synthesis?

A1: 4,4-Difluoro-1-phenylbutane-1,3-dione is a valuable building block in organic synthesis, particularly for constructing fluorine-containing heterocycles. It participates in radical cyclization reactions with dienes, leading to the formation of 4,5-dihydrofurans bearing a difluoroacetyl group. [] This reaction, typically mediated by manganese(III) acetate, offers a synthetic route to diversely substituted dihydrofurans, which are important structural motifs in various natural products and pharmaceuticals.

Q2: How does the presence of fluorine atoms influence the reactivity of 4,4-Difluoro-1-phenylbutane-1,3-dione?

A2: The incorporation of fluorine atoms significantly affects the reactivity of 4,4-Difluoro-1-phenylbutane-1,3-dione compared to its non-fluorinated counterparts. The electron-withdrawing nature of fluorine atoms enhances the electrophilicity of the carbonyl groups, making it more susceptible to nucleophilic attack. [] Additionally, the C-F bond's high bond dissociation energy can influence reaction pathways, favoring radical mechanisms as observed in the radical cyclization with dienes.

Q3: Can 4,4-Difluoro-1-phenylbutane-1,3-dione act as a ligand in coordination chemistry?

A3: Yes, 4,4-Difluoro-1-phenylbutane-1,3-dione can function as a bidentate ligand in coordination chemistry, coordinating to metal centers through its two oxygen atoms from the carbonyl groups. For instance, it forms complexes with copper, as demonstrated in the synthesis and characterization of [Cu(L1)(dfpb)2], where Hdfpb represents 4,4-Difluoro-1-phenylbutane-1,3-dione. [] The presence of fluorine atoms in the ligand can impact the complex's properties, such as its stability and electronic structure.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid](/img/structure/B1586389.png)